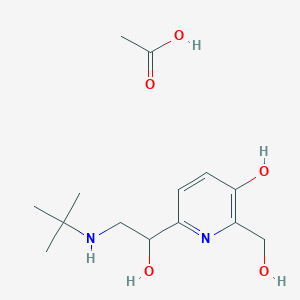

Pirbuterol acetate

Description

Propriétés

IUPAC Name |

acetic acid;6-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3.C2H4O2/c1-12(2,3)13-6-11(17)8-4-5-10(16)9(7-15)14-8;1-2(3)4/h4-5,11,13,15-17H,6-7H2,1-3H3;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSXMZJGGEWYVCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(C)(C)NCC(C1=NC(=C(C=C1)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

38677-81-5 (Parent) | |

| Record name | Pirbuterol acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065652440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40984214 | |

| Record name | Acetic acid--6-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40984214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65652-44-0 | |

| Record name | Pirbuterol acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65652-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pirbuterol acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065652440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid--6-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40984214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α6-[(tert-butylamino)methyl]-3-hydroxypyridine-2,6-dimethanol monoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIRBUTEROL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EH73XKR9N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pirbuterol Acetate: A Technical Deep Dive into its Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirbuterol acetate, a selective β2-adrenergic receptor agonist, has been a cornerstone in the management of bronchospasm associated with obstructive airway diseases. Its therapeutic efficacy is intrinsically linked to its molecular interactions and the subsequent intracellular signaling cascade it initiates. This technical guide provides an in-depth analysis of the this compound signaling pathway, presenting a consolidated resource for researchers, scientists, and professionals engaged in drug development. We will explore the canonical Gs-adenylyl cyclase-cAMP-PKA pathway, delve into potential alternative signaling mechanisms, and provide detailed experimental protocols for key assays used to characterize this and similar molecules. All quantitative data are summarized for comparative analysis, and signaling pathways are visualized using Graphviz for enhanced clarity.

Introduction

Pirbuterol is a synthetic sympathomimetic amine that exhibits high selectivity for the β2-adrenergic receptor.[1] As an acetate salt, it is formulated for oral inhalation to ensure targeted delivery to the airways for the treatment of asthma and other reversible bronchospastic diseases.[2] The primary therapeutic action of this compound is the relaxation of airway smooth muscle, leading to bronchodilation.[1] Understanding the intricate signaling pathway of this compound is paramount for the development of novel and improved therapeutic strategies for respiratory disorders.

The β2-Adrenergic Receptor Signaling Pathway

The pharmacological effects of this compound are mediated through its interaction with the β2-adrenergic receptor, a member of the G protein-coupled receptor (GPCR) superfamily. The canonical signaling pathway is initiated upon agonist binding and can be delineated into several key steps.

Canonical Gs-Adenylyl Cyclase-cAMP-PKA Pathway

The primary and most well-characterized signaling cascade for this compound involves the coupling of the β2-adrenergic receptor to the stimulatory G protein, Gs.

-

Receptor Activation: this compound binds to the β2-adrenergic receptor on the surface of airway smooth muscle cells.[1]

-

G Protein Coupling and Activation: This binding induces a conformational change in the receptor, facilitating its interaction with the heterotrimeric Gs protein. This interaction promotes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of the Gs protein (Gαs).

-

Adenylyl Cyclase Activation: The activated, GTP-bound Gαs subunit dissociates from the βγ-subunits and binds to and activates the enzyme adenylyl cyclase.

-

cAMP Production: Activated adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1]

-

Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of protein kinase A (PKA). cAMP binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits.

-

Downstream Phosphorylation and Bronchodilation: The active PKA catalytic subunits phosphorylate various downstream target proteins in airway smooth muscle cells. This phosphorylation leads to a decrease in intracellular calcium concentrations and a reduction in the sensitivity of the contractile apparatus to calcium, ultimately resulting in smooth muscle relaxation and bronchodilation.

Potential Alternative Signaling Pathways

While the Gs-cAMP-PKA pathway is the primary mediator of pirbuterol's effects, research into β2-adrenergic receptor signaling has revealed the potential for alternative, non-canonical pathways. These may include:

-

β-Arrestin-Mediated Signaling: Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins can be recruited to the receptor.[3] This not only desensitizes the G protein-mediated signaling but can also initiate a separate wave of signaling, potentially involving pathways like the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2).[4][5] While not specifically demonstrated for pirbuterol, this is a common feature of β2-adrenergic receptor signaling.[3]

-

G Protein-Independent Signaling: Some studies suggest that β2-adrenergic receptors can signal through mechanisms independent of G proteins, although these are less well-characterized.

Further research is required to fully elucidate the extent to which this compound engages these alternative signaling pathways and the physiological relevance of such interactions in the context of airway smooth muscle function.

Quantitative Pharmacology of this compound

| Parameter | Description | This compound | Reference Compound (Albuterol) | Reference Compound (Isoproterenol) |

| Binding Affinity (Ki) | The dissociation constant for the inhibitor, indicating the concentration of competing ligand that will bind to half the binding sites at equilibrium. A lower Ki indicates a higher binding affinity. | Data not available | pKi: 5.83 (β2) vs 4.71 (β1)[6] | Data not available |

| Functional Potency (EC50) | The concentration of an agonist that gives half of the maximal response. A lower EC50 indicates a higher potency. | Data not available | pD2: ~7[6] | pD2: ~8[6] |

| Relative Potency | Comparison of the potency of pirbuterol to other β2-agonists. | 3-fold less potent than albuterol by weight.[7] | - | Pirbuterol is less potent than isoproterenol.[8] |

| Selectivity | The ratio of binding affinity or potency for the β2-adrenergic receptor over other receptors (e.g., β1-adrenergic receptor). | Similar β2 selectivity to albuterol.[7] The relative selectivity for pulmonary vs. cardiac tissue is 9 times greater than salbutamol.[8] | - | The relative selectivity for pulmonary vs. cardiac tissue is some 1500 times greater than that for isoproterenol.[8] |

Experimental Protocols

The characterization of this compound's signaling pathway relies on a suite of well-established in vitro and cell-based assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki or Kd) of this compound for the β2-adrenergic receptor.

Objective: To quantify the interaction between a radiolabeled ligand and the β2-adrenergic receptor in the presence and absence of a competing non-radiolabeled ligand (this compound).

Materials:

-

Cell membranes expressing the human β2-adrenergic receptor.

-

Radioligand (e.g., [3H]-CGP 12177, a non-selective β-adrenergic antagonist).[9]

-

Unlabeled competing ligand (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Protocol:

-

Membrane Preparation: Homogenize cells or tissues expressing the β2-adrenergic receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the membrane pellet in the assay buffer.[10]

-

Assay Setup: In a 96-well plate, add the membrane preparation to each well.

-

Competition Binding: Add increasing concentrations of unlabeled this compound to the wells.

-

Radioligand Addition: Add a fixed, subsaturating concentration of the radioligand to all wells.

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[10]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined by non-linear regression. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to stimulate the production of intracellular cAMP, providing a measure of its potency (EC50).

Objective: To quantify the amount of cAMP produced in cells expressing the β2-adrenergic receptor in response to stimulation with this compound.

Materials:

-

Cells expressing the human β2-adrenergic receptor (e.g., human airway smooth muscle cells).[11][12]

-

This compound.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Protocol:

-

Cell Culture: Plate the cells in a 96-well plate and grow to the desired confluency.

-

Pre-treatment: Pre-incubate the cells with a PDE inhibitor for a short period to prevent the breakdown of newly synthesized cAMP.

-

Agonist Stimulation: Add increasing concentrations of this compound to the cells and incubate for a specific time (e.g., 30 minutes) at 37°C.[13]

-

Cell Lysis: Lyse the cells using the provided lysis buffer to release the intracellular cAMP.

-

cAMP Detection: Perform the cAMP detection assay according to the manufacturer's instructions. This typically involves a competitive immunoassay where the cAMP in the cell lysate competes with a labeled cAMP tracer for binding to a specific antibody.[14]

-

Signal Measurement: Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader. The signal is inversely proportional to the amount of cAMP in the sample.

-

Data Analysis: Generate a standard curve using known concentrations of cAMP. Use the standard curve to convert the raw signal from the cell lysates into cAMP concentrations. Plot the cAMP concentration as a function of the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

PKA Kinase Activity Assay

This assay measures the activation of PKA, a key downstream effector of cAMP.

Objective: To determine if a protein of interest is phosphorylated by PKA following stimulation with this compound.

Materials:

-

Cell lysate from cells stimulated with this compound.

-

PKA substrate (a peptide or protein with a known PKA phosphorylation site).

-

[γ-32P]ATP or a phospho-specific antibody that recognizes the phosphorylated PKA substrate.

-

Kinase buffer.

-

SDS-PAGE and Western blotting reagents (if using an antibody-based method).

-

Phosphorimager or Western blot imaging system.

Protocol:

-

Cell Stimulation and Lysis: Treat cells with this compound to stimulate the cAMP-PKA pathway. Lyse the cells to prepare a cell extract containing activated PKA.

-

Kinase Reaction: In a reaction tube, combine the cell lysate, PKA substrate, kinase buffer, and either [γ-32P]ATP or unlabeled ATP. Incubate at 30°C for a specified time to allow for phosphorylation.[13][15]

-

Detection of Phosphorylation:

-

Radiometric Method: Stop the reaction and separate the phosphorylated substrate from the unreacted [γ-32P]ATP using methods like SDS-PAGE followed by autoradiography or by spotting the reaction mixture onto phosphocellulose paper and washing away the free ATP. Quantify the incorporated radioactivity.

-

Antibody-based Method: Stop the reaction and separate the proteins by SDS-PAGE. Transfer the proteins to a membrane and perform a Western blot using a phospho-specific antibody that recognizes the phosphorylated PKA substrate.[13][15]

-

-

Data Analysis: Quantify the level of substrate phosphorylation and compare it to control conditions (e.g., unstimulated cells).

β-Arrestin Recruitment Assay

This assay is used to investigate the potential for this compound to induce β-arrestin recruitment to the β2-adrenergic receptor.

Objective: To measure the interaction between the β2-adrenergic receptor and β-arrestin upon agonist stimulation.

Materials:

-

Cells co-expressing a tagged β2-adrenergic receptor and a tagged β-arrestin. The tags are often components of a reporter system (e.g., enzyme fragments for complementation assays, or fluorescent proteins for BRET/FRET).[14][16]

-

This compound.

-

Assay-specific detection reagents.

Protocol:

-

Cell Culture: Plate the engineered cells in a microplate.

-

Agonist Stimulation: Add increasing concentrations of this compound to the cells and incubate for a time sufficient to allow for receptor-arrestin interaction.

-

Signal Detection: Add the detection reagents and measure the signal (e.g., luminescence or fluorescence) generated by the reporter system, which is proportional to the extent of β-arrestin recruitment.

-

Data Analysis: Plot the signal as a function of the log concentration of this compound and fit the data to a dose-response curve to determine the EC50 for β-arrestin recruitment.

ERK Phosphorylation Assay

This assay measures the activation of the ERK/MAPK pathway, a potential downstream target of both G protein-dependent and β-arrestin-dependent signaling.

Objective: To determine if this compound induces the phosphorylation of ERK1/2.

Materials:

-

Cells expressing the β2-adrenergic receptor.

-

This compound.

-

Cell lysis buffer.

-

Antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

-

Western blotting or ELISA-based detection system.

Protocol:

-

Cell Stimulation: Treat cells with this compound for various time points.

-

Cell Lysis: Lyse the cells to extract the proteins.

-

Detection of p-ERK:

-

Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with a p-ERK specific antibody. Subsequently, probe the same membrane with an antibody for total ERK to normalize the data.[4]

-

ELISA/HTRF: Use a plate-based immunoassay with antibodies against p-ERK and total ERK for a more high-throughput analysis.[17]

-

-

Data Analysis: Quantify the p-ERK signal and normalize it to the total ERK signal. Compare the levels of ERK phosphorylation in stimulated cells to unstimulated controls.

Conclusion

This compound exerts its therapeutic effects as a bronchodilator primarily through the activation of the canonical β2-adrenergic receptor-Gs-adenylyl cyclase-cAMP-PKA signaling pathway. This well-established cascade leads to the relaxation of airway smooth muscle. While the potential for pirbuterol to engage in alternative signaling pathways, such as those mediated by β-arrestin, remains an area for further investigation, the methodologies outlined in this guide provide a robust framework for the comprehensive characterization of its and other β2-adrenergic agonists' molecular pharmacology. A thorough understanding of these signaling mechanisms is crucial for the rational design of next-generation respiratory therapeutics with improved efficacy and safety profiles.

References

- 1. Pirbuterol | C12H20N2O3 | CID 4845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pirbuterol. A preliminary review of its pharmacological properties and therapeutic efficacy in reversible bronchospastic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role for β-arrestin in mediating paradoxical β2AR and PAR2 signaling in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. abcam.com [abcam.com]

- 9. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Inhibition of ABCC1 Decreases cAMP Egress and Promotes Human Airway Smooth Muscle Cell Relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Salbutamol inhibits the proliferation of human airway smooth muscle cells grown in culture: relationship to elevated cAMP levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 17. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Beta-2 Adrenergic Receptor Binding Affinity of Pirbuterol Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of pirbuterol acetate to its target, the beta-2 adrenergic receptor (β2AR). Due to the limited availability of specific quantitative binding data for pirbuterol in publicly accessible literature, this document focuses on the established pharmacological context, detailed experimental protocols for characterizing β2AR agonists, and the associated signaling pathways. A comparative data table for other common β2AR agonists is included to provide a frame of reference for the anticipated pharmacological profile of pirbuterol.

Introduction to Pirbuterol

Pirbuterol is a selective beta-2 adrenergic receptor agonist known for its bronchodilatory effects, making it a therapeutic agent for respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Structurally similar to albuterol, with the substitution of a pyridine ring for the benzene ring, pirbuterol exerts its pharmacological action by binding to and activating β2ARs, which are predominantly located on the smooth muscle cells of the airways.[1] This activation initiates a signaling cascade that leads to smooth muscle relaxation and bronchodilation.[2]

Quantitative Data on Beta-2 Adrenergic Agonist Binding Affinity

| Compound | Ki (nM) | EC50 (cAMP Assay, nM) | Receptor System |

| Salmeterol | 1.5[3] | 0.12 (in HASM cells)[4] | Human β2AR |

| Salbutamol | No specific Ki value found | 600 (in HASM cells)[4] | Human β2AR |

| Isoprenaline | No specific Ki value found | 80 (in HASM cells)[4], 294 (in B50 cells)[5] | Human β2AR, B50 Neuroblastoma cells |

HASM: Human Airway Smooth Muscle

Beta-2 Adrenergic Receptor Signaling Pathway

The binding of an agonist like pirbuterol to the β2AR, a G-protein coupled receptor (GPCR), triggers a conformational change in the receptor. This leads to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][6] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[6] PKA then phosphorylates various downstream targets within the cell, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, leading to bronchodilation.[1]

References

- 1. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 2. google.com [google.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Effects of a range of beta2 adrenoceptor agonists on changes in intracellular cyclic AMP and on cyclic AMP driven gene expression in cultured human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Salmeterol, a long-acting beta 2-adrenoceptor agonist mediating cyclic AMP accumulation in a neuronal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

The Structure-Activity Relationship of Pirbuterol Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirbuterol acetate is a short-acting β2-adrenergic receptor agonist that has been utilized in the management of bronchospasm associated with asthma and other obstructive airway diseases. Its therapeutic effect is derived from its targeted interaction with β2-adrenergic receptors in the smooth muscle of the airways, leading to bronchodilation. Understanding the structure-activity relationship (SAR) of pirbuterol and its analogs is crucial for the rational design of novel bronchodilators with improved efficacy, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth analysis of the SAR of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental evaluation.

Pirbuterol is structurally similar to albuterol (salbutamol), with the key difference being the substitution of a pyridine ring for the benzene ring present in albuterol.[1] This modification has a significant impact on its pharmacological properties.

Quantitative Structure-Activity Relationship Data

Table 1: Comparative Selectivity of β2-Adrenergic Agonists

| Compound | Relative Selectivity for β2 (Trachea) vs. β1 (Atria) Receptors |

| Pirbuterol | ~1500x greater than Isoproterenol |

| Salbutamol | ~167x greater than Isoproterenol (Pirbuterol is 9x more selective than Salbutamol)[2] |

| Isoproterenol | Baseline |

Table 2: Comparative Potency of β2-Adrenergic Agonists

| Compound | Relative Potency (by weight) |

| Pirbuterol | 3-fold less potent than Albuterol (Salbutamol)[1] |

| Albuterol (Salbutamol) | Baseline |

Table 3: Binding Affinities (pKi) of Related β-Adrenergic Agonists at Human β1 and β2 Receptors

| Compound | pKi at β1 Receptor | pKi at β2 Receptor |

| Albuterol (Salbutamol) | 5.83 ± 0.06 | 4.71 ± 0.16 |

| Formoterol | 8.2 ± 0.09 | 6.25 ± 0.06 |

| Salmeterol | 8.3 ± 0.04 | 5.7 ± 0.04 |

Data for Table 3 was obtained from studies on recombinant human receptors and is provided for comparative context.[3]

Key Structural Features and Their Impact on Activity

The SAR of pirbuterol and other β2-agonists is well-defined by several key structural motifs:

-

The Pyridine Ring: The replacement of the catechol-mimicking benzene ring in albuterol with a pyridine ring in pirbuterol is a critical modification. This change is associated with a significant increase in β2-selectivity.[2] The nitrogen atom in the pyridine ring likely influences the electronic distribution and hydrogen bonding potential of the molecule within the receptor binding pocket.

-

The Ethanolamine Side Chain: This is a crucial pharmacophore for all β-adrenergic agonists. The hydroxyl group on the β-carbon and the amine group are essential for binding to the receptor and initiating the signaling cascade.

-

The N-tert-Butyl Group: The bulky tert-butyl group on the nitrogen atom is a common feature among β2-selective agonists. This group is thought to sterically hinder binding to the more constrained β1-adrenergic receptor, thereby conferring selectivity for the β2 subtype.

Signaling Pathway of this compound

This compound exerts its bronchodilatory effects by activating the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This initiates a well-characterized intracellular signaling cascade.

Caption: Signaling pathway of this compound via the β2-adrenergic receptor.

Experimental Protocols

The determination of the structure-activity relationship of pirbuterol and its analogs relies on a suite of in vitro and in vivo pharmacological assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assays for Receptor Affinity (Ki)

These assays are employed to determine the binding affinity of a compound for a specific receptor.

Caption: General workflow for a radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the β1- or β2-adrenergic receptor. This typically involves homogenization of the cells or tissue followed by centrifugation to isolate the membrane fraction.

-

Incubation: A constant concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays for Agonist Potency (EC50)

These assays measure the functional response of a cell or tissue to an agonist, providing a measure of its potency.

This classic organ bath experiment assesses the relaxant effect of a compound on pre-contracted airway smooth muscle.

Detailed Methodology:

-

Tissue Preparation: A guinea pig is euthanized, and the trachea is carefully dissected out. The trachea is cut into rings or strips and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.

-

Contraction: The tracheal preparation is contracted with a spasmogen such as histamine or carbachol to induce a stable, submaximal contraction.

-

Drug Addition: Cumulative concentrations of the β2-agonist (e.g., this compound) are added to the organ bath.

-

Measurement of Relaxation: The relaxation of the tracheal muscle is measured isometrically using a force transducer.

-

Data Analysis: A concentration-response curve is constructed, and the EC50 (the concentration of the agonist that produces 50% of the maximal relaxation) is determined.

This cell-based assay directly measures the downstream second messenger produced upon β2-adrenergic receptor activation.

Detailed Methodology:

-

Cell Culture: Cells expressing the β2-adrenergic receptor (e.g., CHO or HEK293 cells) are cultured to an appropriate density in multi-well plates.

-

Pre-incubation: The cells are often pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Agonist Stimulation: The cells are then stimulated with varying concentrations of the β2-agonist for a defined period.

-

Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA), radioimmunoassay (RIA), or fluorescence-based assays.

-

Data Analysis: A dose-response curve is generated, and the EC50 for cAMP accumulation is calculated.

Conclusion

The structure-activity relationship of this compound highlights the critical role of the pyridine ring in conferring enhanced β2-adrenergic receptor selectivity compared to its benzene ring-containing analog, salbutamol. While it exhibits lower potency, its improved selectivity profile represents a key attribute for a therapeutic bronchodilator. The experimental protocols detailed herein provide a framework for the continued investigation of pirbuterol analogs and the development of novel β2-agonists with optimized pharmacological properties. Future research focusing on obtaining precise binding and functional data for pirbuterol and its derivatives will further refine our understanding of its SAR and guide the design of the next generation of respiratory therapeutics.

References

- 1. Pirbuterol hydrochloride: evaluation of beta adrenergic agonist activity in reversible obstructive pulmonary disease and congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pirbuterol, a selecttve beta2 adrenergic bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Pirbuterol Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirbuterol acetate is a short-acting β2-adrenergic receptor agonist that has been utilized in the management of bronchospasm associated with asthma and other respiratory diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological evaluation of this compound. It includes detailed information on its mechanism of action, key experimental protocols, and quantitative data on its efficacy and pharmacokinetic profile. The guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development in the field of respiratory medicine.

Discovery and Development

Pirbuterol was developed as a selective β2-adrenergic agonist with bronchodilatory properties. It was patented in 1971 and introduced for medical use in 1983[1]. Structurally, it is an analog of albuterol, with the key difference being the substitution of a pyridine ring for the benzene ring[2][3]. This modification was aimed at improving its selectivity for the β2-adrenergic receptor, thereby minimizing the cardiovascular side effects associated with less selective β-agonists. This compound is the acetate salt form of the active pirbuterol base[4].

Mechanism of Action

This compound exerts its therapeutic effect through the selective stimulation of β2-adrenergic receptors, which are predominantly located in the smooth muscle of the airways[4][5]. The binding of pirbuterol to these G-protein coupled receptors initiates a signaling cascade that leads to bronchodilation.

Signaling Pathway

Upon binding of pirbuterol to the β2-adrenergic receptor, the associated heterotrimeric Gs protein is activated. The Gαs subunit dissociates and activates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, ultimately leading to bronchodilation[4][5]. Elevated cAMP levels also play a role in inhibiting the release of inflammatory mediators from mast cells[4].

Synthesis of Pirbuterol

Several synthetic routes for pirbuterol have been described in the patent literature. A common approach involves the synthesis of a key intermediate, 5-hydroxy-2-(1-hydroxy-2-tert-butylaminoethyl)pyridine, followed by hydroxymethylation.

Representative Synthetic Scheme

A representative synthesis of pirbuterol hydrochloride is outlined below. This process starts from 5-benzyloxypyridine-2-carbaldehyde and proceeds through an epoxy intermediate.

Experimental Protocols

The following protocols are based on procedures described in the patent literature and may require optimization for laboratory-scale synthesis.

Step 1: Synthesis of 5-Benzyloxy-2-(1,2-epoxyethyl)pyridine [6]

-

In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, add trimethylsulfonium iodide (0.13 mole) to N,N-dimethylformamide (175 ml).

-

Cool the stirred solution to 0-5°C in an ice bath and add sodium methoxide (0.39 mole) in one portion.

-

After stirring for 10 minutes at 0°C, add 5-benzyloxypyridine-2-carbaldehyde (0.1 mole) portionwise over 15 minutes.

-

Stir the reaction mixture at 0°C for an additional 15 minutes.

-

Pour the reaction mixture into ice-cold water (1 liter) and extract with ether.

-

Wash the combined ether layers with water, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo to yield the crude product.

-

The product can be purified by recrystallization from hexanes.

Step 2: Synthesis of 5-Benzyloxy-2-(1-hydroxy-2-tert-butylaminoethyl)pyridine [6]

-

To a solution of 5-benzyloxy-2-(1,2-epoxyethyl)pyridine (0.091 mole) in methanol (250 ml), add tert-butylamine (25 ml).

-

Heat the resulting solution at reflux for 2.5 hours.

-

Evaporate the solvent and excess tert-butylamine in vacuo.

-

The crude product can be purified by recrystallization from hexanes.

Step 3: Synthesis of 5-Hydroxy-2-(1-hydroxy-2-tert-butylaminoethyl)pyridine

-

This step involves the debenzylation of the product from Step 2. This is typically achieved through catalytic hydrogenolysis using a palladium on carbon (Pd/C) catalyst in a suitable solvent like ethanol or methanol under a hydrogen atmosphere.

Step 4: Synthesis of Pirbuterol Hydrochloride [6]

-

A solution of 5-hydroxy-2-(1-hydroxy-2-tert-butylaminoethyl)pyridine (0.00238 mole) in aqueous 38% formaldehyde solution (5 ml) and triethylamine (1 ml) is heated at reflux overnight.

-

An additional 5 ml of aqueous formaldehyde solution is added, and heating is continued for 6 hours.

-

The solvents are evaporated in vacuo.

-

The crude product is dissolved in a minimum volume of cold methanol, and the solution is saturated with dry hydrogen chloride gas to precipitate pirbuterol hydrochloride.

Purification:

-

Column Chromatography: Purification of intermediates and the final product can be performed using column chromatography on silica gel. The choice of mobile phase depends on the polarity of the compound being purified, with common solvent systems including mixtures of hexanes and ethyl acetate or dichloromethane and methanol[7][8][9].

-

Recrystallization: Recrystallization is a common method for purifying the final product and its intermediates. Suitable solvents or solvent mixtures should be determined empirically, but common choices include ethanol, methanol, hexanes, or mixtures such as hexane/ethyl acetate[10][11][12].

Pharmacological and Clinical Data

Pharmacodynamics: Receptor Binding and Functional Potency

While pirbuterol is known to be a selective β2-adrenergic receptor agonist, specific quantitative data for its binding affinity (Ki) and functional potency (EC50) are not widely available in the public domain. However, its selectivity has been demonstrated to be greater than that of salbutamol[13][14]. For context, other β2-agonists like salmeterol and formoterol have reported pKi values of 8.3 and 8.2, respectively, for the β2-receptor[15].

Pharmacokinetics

The pharmacokinetic profile of inhaled this compound is characterized by low systemic absorption.

| Parameter | Value | Reference |

| Plasma Half-life (t½) | ~2 hours (oral administration) | [4][6] |

| Systemic Blood Levels | Below limit of assay sensitivity (2-5 ng/ml) after inhalation of up to 800 mcg | |

| Metabolism | Not metabolized by catechol-O-methyltransferase (COMT) | |

| Excretion | A mean of 51% of the dose is recovered in the urine as pirbuterol and its sulfate conjugate after aerosol administration. |

Clinical Efficacy: Improvement in FEV1

Clinical trials have demonstrated the efficacy of this compound in improving lung function in patients with asthma and other obstructive airway diseases. The primary endpoint in many of these studies is the change in Forced Expiratory Volume in one second (FEV1).

| Study/Comparison | Dose | Mean Peak % Increase in FEV1 | Duration of Action | Reference |

| Pirbuterol vs. Placebo | 0.2 mg and 0.4 mg (aerosol) | Statistically significant improvement over placebo | - | [1] |

| Pirbuterol vs. Metaproterenol | 0.2 mg and 0.4 mg vs. 1.3 mg (aerosol) | Statistically significant improvement over metaproterenol | - | [1] |

| General Efficacy | - | Up to 25% improvement from baseline or placebo in asthmatic patients | - | [16] |

Experimental Protocols for Pharmacological Evaluation

The following are representative protocols for assessing the pharmacological activity of β2-adrenergic agonists like pirbuterol.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of a compound for the β2-adrenergic receptor.

References

- 1. Comparative effects of this compound, metaproterenol, and placebo aerosols on pulmonary function and incidence of cardiac ectopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A literature review of the evidence that a 12% improvement in FEV1 is an appropriate cut-off for children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pirbuterol hydrochloride: evaluation of beta adrenergic agonist activity in reversible obstructive pulmonary disease and congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Home Page [chem.ualberta.ca]

- 5. Pirbuterol | C12H20N2O3 | CID 4845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. EP0058070A2 - Process for preparing pirbuterol - Google Patents [patents.google.com]

- 7. column-chromatography.com [column-chromatography.com]

- 8. web.uvic.ca [web.uvic.ca]

- 9. rroij.com [rroij.com]

- 10. Reagents & Solvents [chem.rochester.edu]

- 11. researchgate.net [researchgate.net]

- 12. mt.com [mt.com]

- 13. Pirbuterol, a selecttve beta2 adrenergic bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. DK157541B - PROCEDURE FOR THE PREPARATION OF PIRBUTEROL AND ANALOGICAL COMPOUNDS - Google Patents [patents.google.com]

- 15. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pirbuterol. A preliminary review of its pharmacological properties and therapeutic efficacy in reversible bronchospastic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Stability of Pirbuterol Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirbuterol acetate is the monoacetate salt of pirbuterol, a short-acting β2-adrenergic receptor agonist utilized as a bronchodilator in the management of asthma and other respiratory conditions.[1][2][3] Its therapeutic action is mediated through the selective stimulation of β2-adrenergic receptors, which triggers intracellular adenylate cyclase, leading to an increase in cyclic AMP (cAMP) levels. This cascade results in the relaxation of bronchial smooth muscle.[4][5][6] This technical guide provides a comprehensive overview of the chemical properties and stability profile of this compound, offering critical data and methodologies for researchers and professionals in drug development.

Chemical and Physical Properties

This compound is a white, crystalline racemic mixture.[5] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | acetic acid;6-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol | [7] |

| Chemical Formula | C₁₄H₂₄N₂O₅ | [7] |

| Molecular Weight | 300.36 g/mol | [7] |

| Appearance | White, crystalline powder | [5] |

| Melting Point | 129 - 132 °C | [8] from Sigma-Aldrich MSDS (2024-09-06) |

| Solubility | Freely soluble in water. Soluble in DMSO. | [5][7] |

| pKa | Data not available in the searched resources. |

Stability Profile

The chemical stability of this compound is a critical factor in its formulation, storage, and therapeutic efficacy. The product is known to be chemically stable under standard ambient conditions.[9] from Sigma-Aldrich MSDS (2025-04-28)

Storage Recommendations

For optimal stability, this compound should be stored in a tightly closed container in a dry and dark place. Recommended storage conditions are 0 - 4°C for short-term storage (days to weeks) and -20°C for long-term storage (months to years).[7] The product is considered stable enough for a few weeks during ordinary shipping at ambient temperatures.[7]

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. While specific forced degradation data for this compound is not extensively detailed in the public domain, general methodologies as per ICH guidelines are applicable. These studies typically involve exposing the drug substance to stress conditions such as hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation

A study on the hydrolytic degradation of pirbuterol in aqueous solutions indicated that the drug is most stable in the pH range of 1-2.[10] The degradation follows first-order kinetics and is dependent on the ionic species present at different pH values.[10] While five breakdown products were observed, only two were definitively identified in the available abstract.[10]

Oxidative Degradation

As a phenolic compound, pirbuterol is susceptible to oxidation.[8] Oxidative stress testing is typically performed using reagents such as hydrogen peroxide.[11] The degradation pathway likely involves the formation of phenoxyl radicals, which can then dimerize or undergo further oxidation to form various degradation products.[8]

Photolytic Degradation

Photostability testing, as outlined in ICH guideline Q1B, involves exposing the drug substance to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[12][13] This testing helps to determine the intrinsic photostability of the molecule and the need for light-resistant packaging.

Experimental Protocols

Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for the quantitative analysis of this compound and its degradation products. While a specific, detailed method for this compound was not found in the searched literature, a general approach based on methods for related compounds like salbutamol can be outlined.[14][15]

Objective: To develop and validate a stability-indicating RP-HPLC method for the simultaneous determination of this compound and its degradation products.

Chromatographic Conditions (Hypothetical Example):

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 276 nm |

| Injection Volume | 10 µL |

Method Validation:

The method would be validated according to ICH guidelines for the following parameters:

-

Specificity: Demonstrated by the separation of the main peak from degradation products and placebo components.

-

Linearity: Assessed over a concentration range (e.g., 50-150% of the target concentration).

-

Accuracy: Determined by recovery studies of spiked samples.

-

Precision: Evaluated at the repeatability and intermediate precision levels.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established based on signal-to-noise ratios.

-

Robustness: Assessed by making small, deliberate variations to the chromatographic conditions.

Forced Degradation Protocol

Objective: To generate potential degradation products of this compound under various stress conditions.

-

Acid Hydrolysis: Reflux with 0.1 M HCl at 80°C for 2 hours.

-

Base Hydrolysis: Reflux with 0.1 M NaOH at 80°C for 1 hour.

-

Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

-

Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light as per ICH Q1B guidelines.

Samples from each stress condition would be diluted and injected into the HPLC system to analyze the degradation profile.

Visualizations

Signaling Pathway of this compound

Caption: Signaling pathway of this compound leading to bronchodilation.

Experimental Workflow for Stability-Indicating HPLC Method Development

Caption: Workflow for developing and validating a stability-indicating HPLC method.

References

- 1. mdpi.com [mdpi.com]

- 2. Pirbuterol hydrochloride: evaluation of beta adrenergic agonist activity in reversible obstructive pulmonary disease and congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pirbuterol. A preliminary review of its pharmacological properties and therapeutic efficacy in reversible bronchospastic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pirbuterol | C12H20N2O3 | CID 4845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Pirbuterol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. medkoo.com [medkoo.com]

- 8. Peroxidative Metabolism of β2-Agonists Salbutamol and Fenoterol and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmacy180.com [pharmacy180.com]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. mdpi.com [mdpi.com]

- 13. Characterization of the degradation products of bambuterol using LCMS-QTOF and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. Development and validation of a stability indicating RP-HPLC method for the simultaneous determination of related substances of albuterol sulfate and ipratropium bromide in nasal solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. saudijournals.com [saudijournals.com]

Pirbuterol Acetate Enantiomers: A Technical Guide to Stereospecific Activity at the β2-Adrenergic Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirbuterol acetate, a short-acting β2-adrenergic receptor agonist, has been utilized as a bronchodilator for the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Structurally, pirbuterol possesses a chiral center, and therefore exists as a racemic mixture of two enantiomers: (R)-pirbuterol and (S)-pirbuterol. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. For β2-adrenergic agonists, the therapeutic activity predominantly resides in the (R)-enantiomer.[1][2][3]

This technical guide provides a comprehensive overview of the stereospecific activity of pirbuterol enantiomers. Due to a notable lack of publicly available, direct comparative studies on the individual enantiomers of pirbuterol, this document will leverage data on racemic pirbuterol and the extensively studied enantiomers of the structurally similar β2-agonist, albuterol (salbutamol), to illustrate the anticipated stereoselective pharmacology. This guide will also detail the experimental protocols necessary for the chiral separation and pharmacological characterization of pirbuterol enantiomers and present the underlying signaling pathways.

Stereochemistry and Pharmacological Rationale

The therapeutic effect of β2-adrenergic agonists is mediated by their binding to and activation of β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[4] This interaction initiates a signaling cascade that leads to bronchodilation. The three-dimensional structure of the binding site on the β2-adrenergic receptor is chiral, leading to stereoselective interactions with the enantiomers of chiral drugs.

For the class of β2-agonists, the (R)-enantiomer is responsible for the desired therapeutic effects, including bronchodilation.[2][3] Conversely, the (S)-enantiomer is often considered inactive or may even contribute to adverse effects.[2]

Quantitative Pharmacological Data

Racemic Pirbuterol Activity

Racemic pirbuterol has been shown to be a potent and selective β2-adrenergic agonist.[5][6] Its bronchodilatory effects have been demonstrated in various preclinical and clinical studies.

Table 1: In Vitro and In Vivo Activity of Racemic Pirbuterol

| Parameter | Species/Model | Value | Reference |

| In Vitro | |||

| Relative selectivity for pulmonary vs. cardiac tissue (compared to salbutamol) | Guinea Pig | 9 times greater | [6] |

| Relative selectivity for pulmonary vs. cardiac tissue (compared to isoproterenol) | Guinea Pig | ~1500 times greater | [6] |

| In Vivo | |||

| Onset of Action (inhalation) | Human | < 5 minutes | [4] |

| Duration of Action (inhalation) | Human | 4-6 hours | [1] |

| Potency (by weight, compared to albuterol) | Human | Three-fold less potent | [5] |

Illustrative Comparison with Albuterol Enantiomers

To provide a quantitative perspective on the expected differences between pirbuterol enantiomers, the following table summarizes the well-documented activities of (R)-albuterol (levalbuterol) and (S)-albuterol. It is anticipated that the enantiomers of pirbuterol would exhibit a similar disparity in their pharmacological profiles.

Table 2: Comparative Activity of Albuterol Enantiomers (Illustrative for Pirbuterol)

| Parameter | (R)-Albuterol (Eutomer) | (S)-Albuterol (Distomer) | Fold Difference (R vs. S) |

| β2-Adrenergic Receptor Binding Affinity | |||

| Ki (nM) | ~50 | ~5000 | ~100 |

| Functional Activity (Adenylyl Cyclase Stimulation) | |||

| EC50 (nM) | ~10 | >10,000 | >1000 |

| Bronchodilator Potency (in vivo) | |||

| Relative Potency | High | Negligible/Very Low | >100 |

Note: The values presented in this table are approximate and are intended for illustrative purposes to highlight the expected stereoselectivity for pirbuterol, based on the known properties of albuterol enantiomers.

Signaling Pathway of β2-Adrenergic Receptor Activation

The binding of an agonist, such as (R)-pirbuterol, to the β2-adrenergic receptor initiates a well-defined intracellular signaling cascade. This pathway is crucial for the bronchodilatory response.

Experimental Protocols

The following sections detail the methodologies required for the chiral separation and pharmacological characterization of pirbuterol enantiomers.

Chiral Separation of Pirbuterol Enantiomers

Objective: To resolve racemic pirbuterol into its individual (R)- and (S)-enantiomers.

Methodology: High-Performance Liquid Chromatography (HPLC) [1]

-

Chromatographic System: A standard HPLC system equipped with a UV detector is used.

-

Chiral Stationary Phase (CSP): A Chiralpak AD-H column (250 mm x 4.6 mm, 5 µm particle size) has demonstrated good selectivity for pirbuterol enantiomers.[1]

-

Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine (e.g., 90:10:0.1 v/v/v) is used as the mobile phase.[1] The composition may be optimized to achieve baseline separation.

-

Flow Rate: A typical flow rate is 1.0 mL/min.[1]

-

Detection: UV detection at a wavelength of 283 nm is suitable for pirbuterol.[1]

-

Sample Preparation: A stock solution of racemic pirbuterol is prepared in methanol and diluted with the mobile phase to the desired concentration.

-

Injection and Elution: A small volume (e.g., 20 µL) of the sample is injected onto the column, and the enantiomers are separated based on their differential interaction with the CSP.

-

Quantification: The concentration of each enantiomer is determined by integrating the area under the corresponding chromatographic peak.

In Vitro Pharmacological Characterization

1. β2-Adrenergic Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of each pirbuterol enantiomer for the β2-adrenergic receptor.

Methodology: Radioligand Binding Assay

-

Receptor Source: Membranes from cells expressing a high density of β2-adrenergic receptors (e.g., CHO or HEK293 cells transfected with the human β2-adrenergic receptor gene).

-

Radioligand: A radiolabeled antagonist with high affinity for the β2-adrenergic receptor, such as [³H]-dihydroalprenolol or [¹²⁵I]-iodocyanopindolol.

-

Assay Buffer: A suitable buffer, such as Tris-HCl, containing MgCl₂.

-

Procedure:

-

Incubate the receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (either (R)-pirbuterol, (S)-pirbuterol, or racemic pirbuterol).

-

Allow the binding to reach equilibrium.

-

Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis: The IC50 values (concentration of competitor that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis of the competition binding curves. The Ki values are then calculated using the Cheng-Prusoff equation.

2. Functional Assay: Adenylyl Cyclase Activation

Objective: To measure the ability of each pirbuterol enantiomer to stimulate the production of cyclic AMP (cAMP), a key second messenger in the β2-adrenergic signaling pathway.

Methodology: cAMP Accumulation Assay

-

Cell Line: A cell line expressing the β2-adrenergic receptor (e.g., A549 human lung epithelial cells or transfected CHO cells).

-

Procedure:

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulate the cells with varying concentrations of (R)-pirbuterol, (S)-pirbuterol, or a standard agonist (e.g., isoproterenol).

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the amount of cAMP produced using a competitive immunoassay (e.g., ELISA or HTRF).

-

-

Data Analysis: Plot the concentration-response curves and determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect) for each enantiomer.

3. In Vitro Organ Bath Assay: Guinea Pig Tracheal Ring Relaxation

Objective: To assess the functional potency of each pirbuterol enantiomer in relaxing airway smooth muscle.

Methodology: Isolated Tissue Bath Experiment [6]

-

Tissue Preparation: Isolate the trachea from a guinea pig and cut it into rings.

-

Mounting: Suspend the tracheal rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Contraction: Pre-contract the tracheal rings with a contractile agent such as histamine or methacholine to induce a stable level of tone.

-

Drug Addition: Add cumulative concentrations of (R)-pirbuterol, (S)-pirbuterol, or racemic pirbuterol to the organ bath and record the relaxation response.

-

Data Analysis: Express the relaxation as a percentage of the maximal relaxation induced by a standard agonist like isoproterenol. Plot the concentration-response curves and determine the EC50 values for each enantiomer.

Experimental Workflow for Chiral Drug Characterization

The following diagram illustrates a typical workflow for the synthesis, separation, and pharmacological evaluation of chiral drug enantiomers.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and structure-activity relationships of long-acting beta2 adrenergic receptor agonists incorporating metabolic inactivation: an antedrug approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural insights into binding specificity, efficacy and bias of a β2AR partial agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Synthesis and irreversible beta-adrenergic blockade with a bromoacetamido derivative of betaxolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

An In-depth Technical Guide to the Hydrolysis and Degradation of Pirbuterol Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hydrolysis and degradation of pirbuterol acetate, a short-acting β2-adrenergic receptor agonist. The stability of a drug substance such as this compound is a critical attribute that can affect its safety, efficacy, and shelf-life. Understanding its degradation pathways is essential for the development of stable formulations and robust analytical methods. This document outlines the theoretical basis for the degradation of this compound, provides detailed experimental protocols for forced degradation studies, and presents a framework for the identification and quantification of degradation products. While specific proprietary data on the degradation products of this compound is not extensively available in public literature, this guide synthesizes general principles of drug degradation and applies them to the known chemical structure and properties of this compound.

Introduction to this compound

This compound is the acetate salt of pirbuterol, a sympathomimetic amine used for the relief of bronchospasm in patients with asthma and other obstructive airway diseases.[1][2] Its therapeutic effect is mediated through the stimulation of β2-adrenergic receptors, leading to the relaxation of bronchial smooth muscle.[2][3] The chemical structure of this compound consists of the active pirbuterol moiety and an acetate counter-ion. The pirbuterol molecule contains several functional groups susceptible to chemical degradation, including a secondary alcohol, a phenol, a primary alcohol, and a secondary amine. The acetate salt itself is formed at the secondary amine. The primary focus of this guide is the hydrolysis of the active moiety and other potential degradation pathways under various stress conditions.

Potential Degradation Pathways

The degradation of this compound can be anticipated to occur through several mechanisms, primarily hydrolysis, oxidation, and photolysis. Thermal degradation is also a possibility.

Hydrolysis

Hydrolytic degradation is a common pathway for many pharmaceuticals. A study on the hydrolytic degradation of pirbuterol indicated that its stability is pH-dependent, with the highest stability observed in the pH range of 1-2.[4] The same study identified five degradation products, though their specific structures were not detailed in the available abstract.[4]

The primary hydrolytic event for pirbuterol itself would likely involve reactions of the alcohol and phenol groups, though these are generally stable to hydrolysis. More significant degradation is likely to occur under oxidative or photolytic conditions.

Based on general chemical principles, the hydrolysis of the pirbuterol molecule (the active component) is less likely than the degradation of its functional groups under other stress conditions. However, forced hydrolysis at extreme pH and temperature can induce degradation.

dot

Caption: Proposed Hydrolytic Degradation of Pirbuterol.

Oxidation

The pirbuterol molecule possesses sites susceptible to oxidation, particularly the phenol group and the secondary alcohol. Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or metal ions. The phenolic hydroxyl group can be oxidized to form colored degradation products. The secondary alcohol can be oxidized to a ketone.

Photodegradation

Exposure to light, particularly UV radiation, can lead to the degradation of this compound. The pyridine ring and the phenolic group are potential chromophores that can absorb light energy, leading to photochemical reactions. These reactions can include oxidation, ring cleavage, or the formation of photolytic adducts.

Forced Degradation Studies: Experimental Protocols

Forced degradation studies are essential to identify potential degradation products and to develop and validate stability-indicating analytical methods.[5][6][7] The following protocols are representative and should be adapted and optimized for this compound based on preliminary studies.

General Experimental Workflow

dot

Caption: General Workflow for Forced Degradation Studies.

Preparation of Stock Solution

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent, such as methanol or a mixture of methanol and water. This stock solution will be used for all stress conditions.

Hydrolytic Degradation

-

Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N hydrochloric acid. The mixture is then typically heated (e.g., at 60-80°C) for a specified period (e.g., 2, 4, 8, 12, 24 hours). Samples are withdrawn at various time points, neutralized with an equivalent amount of 0.1 N sodium hydroxide, and diluted to a suitable concentration for analysis.

-

Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N sodium hydroxide. The experimental conditions (temperature, time) are similar to those for acidic hydrolysis. Samples are neutralized with an equivalent amount of 0.1 N hydrochloric acid before analysis.

-

Neutral Hydrolysis: An aliquot of the stock solution is mixed with an equal volume of water and subjected to the same temperature and time conditions as the acidic and basic hydrolysis studies.

Oxidative Degradation

To an aliquot of the stock solution, add an equal volume of a solution of hydrogen peroxide (e.g., 3-30%). The reaction is typically carried out at room temperature for a specified duration. Samples are withdrawn at different time points and diluted for analysis.

Thermal Degradation

A sample of solid this compound powder is placed in a thermostatically controlled oven at an elevated temperature (e.g., 60-80°C) for a defined period. Samples are withdrawn at intervals, dissolved in a suitable solvent, and analyzed.

Photolytic Degradation

A solution of this compound is exposed to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. A control sample is kept in the dark under the same conditions. Samples are analyzed at appropriate time intervals.

Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Representative HPLC Method

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typical. The pH of the mobile phase should be optimized for the best separation.

-

Flow Rate: A flow rate of 1.0 mL/min is standard.

-

Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., around 240 nm).

-

Method Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.

Quantitative Data Presentation

The results of the forced degradation studies should be presented in a clear and organized manner to facilitate comparison. The following table is an illustrative example of how quantitative data for this compound degradation could be summarized. Note: The following data is hypothetical and for illustrative purposes only, as specific quantitative data for this compound degradation is not publicly available.

| Stress Condition | Time (hours) | This compound Remaining (%) | Total Degradation Products (%) | Number of Degradation Products |

| 0.1 N HCl (60°C) | 2 | 95.2 | 4.8 | 2 |

| 8 | 85.7 | 14.3 | 3 | |

| 24 | 70.1 | 29.9 | 4 | |

| 0.1 N NaOH (60°C) | 2 | 92.5 | 7.5 | 3 |

| 8 | 78.3 | 21.7 | 4 | |

| 24 | 60.8 | 39.2 | 5 | |

| 3% H₂O₂ (RT) | 2 | 98.1 | 1.9 | 1 |

| 8 | 90.4 | 9.6 | 2 | |

| 24 | 82.3 | 17.7 | 3 | |

| Heat (80°C, solid) | 24 | 99.5 | 0.5 | 1 |

| 72 | 97.2 | 2.8 | 2 | |

| Photolytic (ICH) | 24 | 96.8 | 3.2 | 2 |

Identification of Degradation Products

The identification of the chemical structures of the degradation products is a critical step. This is typically achieved using hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight determination and fragmentation analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation of isolated degradation products.

Signaling Pathway

Pirbuterol is a β2-adrenergic agonist. Its mechanism of action involves the activation of a G-protein coupled receptor, leading to an increase in intracellular cyclic AMP (cAMP).[3]

dot

Caption: Pirbuterol Signaling Pathway.

Conclusion

This technical guide has provided a comprehensive framework for understanding and investigating the hydrolysis and degradation of this compound. While specific degradation product structures for this compound are not widely reported in the public domain, the application of systematic forced degradation studies, coupled with robust stability-indicating analytical methods, is essential for any drug development program. The protocols and theoretical considerations outlined herein provide a solid foundation for researchers and scientists to design and execute studies to ensure the stability, safety, and efficacy of this compound formulations. Further research involving advanced analytical techniques is necessary to fully elucidate the specific degradation pathways and structures of the degradation products of this compound.

References

- 1. Peroxidative Metabolism of β2-Agonists Salbutamol and Fenoterol and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajpaonline.com [ajpaonline.com]

- 3. Pirbuterol. A preliminary review of its pharmacological properties and therapeutic efficacy in reversible bronchospastic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pirbuterol | C12H20N2O3 | CID 4845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 7. US20040109826A1 - Stabilized albuterol compositions and method of preparation thereof - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Pirbuterol Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirbuterol is a selective β2-adrenergic receptor agonist known for its bronchodilatory effects, making it a valuable compound in the study of respiratory diseases such as asthma.[1][2][3] In vitro studies have consistently demonstrated its preferential activity at β2-adrenergic receptors.[1][2] The primary mechanism of action for pirbuterol involves the stimulation of adenylyl cyclase, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][4] This elevation in cAMP levels is the catalyst for the relaxation of bronchial smooth muscle.[1][4]

These application notes provide detailed protocols for essential in vitro assays to characterize the pharmacological activity of pirbuterol acetate. The protocols cover receptor binding affinity, functional cell-based assays measuring second messenger accumulation, and a tissue-based functional assay for assessing smooth muscle relaxation.

Data Presentation

| Compound | Assay | Tissue/Cell Line | Relative Potency/Activity |

| Pirbuterol | Smooth Muscle Relaxation | Isolated Guinea Pig Trachea | Less potent than isoproterenol and salbutamol.[3] |

| Pirbuterol | Receptor Selectivity | Isolated Guinea Pig Trachea & Atria | Greater selectivity for pulmonary (β2) vs. cardiac (β1) tissue compared to isoproterenol and salbutamol.[3] |

Signaling Pathway of this compound

This compound, as a β2-adrenergic receptor agonist, activates a well-defined signaling cascade. The binding of pirbuterol to the β2-adrenergic receptor on the surface of smooth muscle cells initiates a conformational change in the receptor. This change activates the associated Gs protein, leading to the dissociation of its α subunit. The activated Gsα subunit then stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately leading to a decrease in intracellular calcium and smooth muscle relaxation.

Experimental Protocols

β2-Adrenergic Receptor Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the β2-adrenergic receptor using a competitive radioligand binding assay.

Experimental Workflow:

Materials:

-

Cell Membranes: Membranes prepared from a cell line overexpressing the human β2-adrenergic receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A high-affinity β-adrenergic receptor antagonist radioligand such as [³H]-CGP 12177.

-

Non-specific Binding Control: A high concentration of a non-labeled β-adrenergic antagonist (e.g., propranolol).

-

Test Compound: this compound.

-

Reference Compound: A known β2-adrenergic agonist (e.g., isoproterenol or salbutamol).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter and Fluid.

Protocol:

-

Membrane Preparation: Homogenize cells expressing the β2-adrenergic receptor in ice-cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Cell membranes (typically 10-50 µg of protein per well)

-

A fixed concentration of radioligand (e.g., [³H]-CGP 12177 at its Kd concentration).

-

Varying concentrations of this compound or reference compound.